4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid
Description
Molecular Architecture and Stereochemical Properties
4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid (CAS 85843-38-5) is an α,β-unsaturated carbonyl compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . The structure features a conjugated system comprising a 3,4-dimethyl-substituted aniline moiety linked to a but-2-enoic acid backbone via an amide bond. The (E) -stereoisomer is predominant due to thermodynamic stability, as confirmed by X-ray crystallography and computational studies.
Key structural features include:
- Planar geometry in the α,β-unsaturated carbonyl system, enabling resonance stabilization.
- Intramolecular hydrogen bonding between the amide NH and carbonyl oxygen (O=C–O), stabilizing the Z-enol tautomer.
- Dihedral angles of 12.5° between the aromatic ring and the enoic acid plane, as determined by DFT calculations.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies at the B3LYP/6-31+G(d) level reveal:
- HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.
- Electrostatic potential (ESP) : Negative charge localized on carbonyl oxygens (–0.42 e), while the aromatic ring exhibits positive potential (+0.18 e).
- Natural Bond Orbital (NBO) analysis : Hyperconjugation between the lone pair of the amide nitrogen and the σ* orbital of C=O stabilizes the molecule by 28.5 kcal/mol.
Table 2: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.3 eV |
| LUMO energy | -1.5 eV |
| Dipole moment | 4.8 Debye |
| Mulliken charge on O (COOH) | -0.51 e |
Properties
IUPAC Name |
4-(3,4-dimethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCZXPVWUVICKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298670 | |
| Record name | 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198220-55-2 | |
| Record name | 4-[(3,4-Dimethylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198220-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Step 1: Formation of Maleamic Acid
Maleic anhydride reacts with 3,4-dimethylaniline in an aprotic solvent (e.g., toluene or dichloromethane) at 60–80°C. The exothermic reaction generates N-(3,4-dimethylphenyl)maleamic acid as a crystalline precipitate. -
Step 2: Cyclization with Phosgene
The maleamic acid intermediate is treated with phosgene (COCl₂) in the presence of a catalyst (e.g., imidazole or dimethylformamide) at 50–70°C. This step introduces the chlorosuccinimide moiety, followed by hydrolysis to yield the final product.
Optimization Parameters :
-
Catalyst Selection : Imidazole increases reaction efficiency by 15–20% compared to dimethylformamide.
-
Solvent : Toluene ensures higher yields (92–96%) due to better intermediate solubility.
-
Phosgene Stoichiometry : A 30% excess over the theoretical requirement minimizes side reactions.
Industrial-Scale Production Using Continuous Flow Reactors
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key operational parameters are summarized below:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Reactor Temperature | 65–75°C | Maximizes cyclization rate |
| Residence Time | 2–4 hours | Prevents over-chlorination |
| Phosgene Flow Rate | 0.5–0.7 L/min | Balances reactivity/safety |
| Catalyst Concentration | 1.5–2.0 mol% (imidazole) | Optimizes reaction kinetics |
Advantages :
-
Safety : Encapsulated phosgene delivery systems reduce exposure risks.
-
Yield : Achieves 94–97% purity with throughputs exceeding 50 kg/day.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >99% purity.
Key Physicochemical Properties :
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H-NMR | δ 2.2 (s, 6H, CH₃), δ 6.8–7.1 (m, 3H, Ar-H) |
| IR | 1680 cm⁻¹ (C=O), 1705 cm⁻¹ (COOH) |
| HPLC | Retention time: 6.8 min (C18 column) |
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Batch Synthesis | 92–96 | 98 | Moderate | Phosgene handling |
| Continuous Flow | 94–97 | 99 | High | Reduced phosgene exposure |
Critical Considerations :
Chemical Reactions Analysis
4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agent Research
The compound is being explored for its potential as a therapeutic agent in treating various diseases due to its unique structural properties. Research indicates that it may enhance efficacy compared to other similar compounds. For example, studies have shown that derivatives of 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid exhibit promising antimicrobial activity when synthesized into novel heterocycles through Michael addition reactions .
Case Study: Antimicrobial Activity
A study focused on the synthesis of novel heterocycles derived from 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid demonstrated effective antimicrobial properties against a range of pathogens. The derivatives were tested for their ability to inhibit bacterial growth, showing significant potential for development into new antibacterial agents .
Biochemical Research
Enzyme Interactions and Metabolic Pathways
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it an important molecule for understanding complex biological processes.
Mechanism of Action
The mechanism involves binding to specific molecular targets such as enzymes or receptors, which can lead to various biological effects. The exact pathways depend on the context of use; however, preliminary studies suggest that it may interact with protein tyrosine phosphatases, influencing cellular signaling pathways .
Material Science
Development of Novel Materials
Research indicates that 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid can be utilized in the development of novel materials such as polymers and coatings. These materials are expected to offer improved durability and performance characteristics.
Applications in Coatings
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing the mechanical properties of coatings used in various industrial applications.
Agricultural Chemistry
Pesticide Formulation
In agricultural chemistry, 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid is being evaluated for use in formulating pesticides or herbicides. Its ability to target specific biological pathways makes it a candidate for developing more effective agrochemicals that minimize environmental impact.
Case Study: Targeted Agrochemicals
Research has focused on utilizing this compound in the design of agrochemicals that require specific targeting capabilities. Studies have shown that formulations incorporating this compound can effectively control pest populations while reducing non-target effects on beneficial organisms.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent positions, number, and electronic properties:
Key Observations:
- Electronic Effects: Fluorinated derivatives (e.g., 2,6-difluoro) exhibit stronger electron-withdrawing effects, increasing acidity and altering solubility profiles .
Physicochemical Properties
- Solubility: Insolubility in water is common among methyl-substituted maleamic acids, necessitating organic solvents (e.g., acetone, isopropyl alcohol) for analysis .
- Dissociation Constant: The pKa of (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (2.81 ± 0.25) indicates moderate acidity, likely lower in 3,4-dimethyl derivatives due to electron-donating methyl groups .
Biological Activity
4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its interactions with biological macromolecules, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a dimethylaniline moiety linked to a 4-oxobut-2-enoic acid backbone. Its molecular formula is C12H13NO3, and it has a molecular weight of approximately 221.24 g/mol. The presence of methyl groups enhances its lipophilicity, potentially influencing its pharmacokinetics and biological interactions.
The biological activity of 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzyme activities through non-covalent interactions, which may involve hydrogen bonding and π-stacking with aromatic residues in proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways within cells.
Biological Activity Studies
Recent studies have investigated the biological activity of 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid in various contexts:
Enzyme Inhibition Studies
-
Acetylcholinesterase Inhibition :
- The compound exhibited significant inhibitory activity against AChE, with IC50 values ranging from 9 to 246 μM depending on structural modifications .
- Molecular docking studies indicated that the binding affinity is influenced by the presence of the dimethylaniline group, which enhances interaction with the enzyme's active site .
-
Other Enzymatic Targets :
- Preliminary investigations suggest that this compound may also inhibit other enzymes involved in metabolic pathways, although further studies are needed to elucidate these effects.
Therapeutic Applications
The potential therapeutic applications of 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid are being explored in several areas:
- Cognitive Disorders : Given its AChE inhibitory properties, the compound may be beneficial in treating conditions like Alzheimer's disease.
- Anticonvulsant Activity : Related compounds have shown promise in anticonvulsant studies, suggesting potential applications in seizure management .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
Q & A
Basic: What are the established synthetic routes for 4-(3,4-Dimethylanilino)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic acyl substitution between 3,4-dimethylaniline and maleic anhydride. The reaction proceeds under reflux in non-polar solvents (e.g., toluene) to favor regioselectivity and minimize side reactions. Optimal yields (~93–97%) are achieved by maintaining anhydrous conditions and stoichiometric equivalence . Post-synthesis, purification is performed via recrystallization using acetone/isopropyl alcohol mixtures (4:3 ratio), which enhances purity and minimizes residual solvent interference .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H NMR : Key peaks include δ 6.24 (d, J = 12.2 Hz, enoic proton), δ 7.45 (d, J = 7.7 Hz, aromatic protons), δ 10.25 (s, NH), and δ 13.31 (s, COOH). These signals confirm the (Z)-configuration and aromatic substitution pattern .
- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (C=C), and ~3300 cm⁻¹ (NH) validate functional groups.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 234.1 confirms the molecular formula (C₁₂H₁₃NO₃) .
Advanced: How can discrepancies between experimental and theoretical NMR data be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or residual paramagnetic impurities. To address this:
- Record NMR spectra in deuterated DMSO to stabilize tautomeric forms (e.g., enol-keto equilibria).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm coupling networks .
- Validate assignments via computational chemistry tools (e.g., DFT calculations) to simulate spectra under experimental conditions .
Advanced: What methodological strategies improve the accuracy of non-aqueous potentiometric titration for quantifying this compound?
Methodological Answer:
- Solvent Optimization : A 4:3 isopropyl alcohol:acetone mixture enhances solubility and sharpens titration endpoints, reducing uncertainty (±0.69% mass fraction error) .
- Detection Limit : Achieve a lower limit of 0.002 mol/dm³ by pre-titrating solvents to eliminate acidic impurities and using microelectrodes for precise potential measurement .
- Validation : Cross-validate results with HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to confirm purity and resolve co-eluting impurities .
Advanced: What biological mechanisms are hypothesized for derivatives of 4-oxobut-2-enoic acid analogs?
Methodological Answer:
Derivatives exhibit:
- Enzyme Inhibition : Electrophilic α,β-unsaturated ketone moieties form covalent adducts with cysteine residues in enzymes (e.g., human cytomegalovirus protease), validated via kinetic assays and X-ray crystallography .
- Antimicrobial Activity : MIC values (e.g., 32 µg/mL against S. aureus) correlate with membrane disruption, confirmed via fluorescence-based membrane permeability assays .
Basic: What is the solubility profile of this compound in organic solvents, and how does it affect experimental design?
Methodological Answer:
The compound is water-insoluble but dissolves in polar aprotic solvents (e.g., DMSO, acetone) and alcohol mixtures. For reaction design:
- Use acetone/isopropyl alcohol (4:3) for homogeneous reaction conditions .
- Avoid aqueous workup to prevent precipitation; instead, employ solvent evaporation under reduced pressure .
Advanced: How can researchers validate the purity of synthesized batches for reproducibility?
Methodological Answer:
- Titration-NMR Cross-Validation : Compare mass fraction results from titration (±0.69% error) with 1H NMR integration ratios (e.g., NH:COOH proton areas) .
- HPLC-MS : Use reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) to quantify impurities <0.5% .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values to rule out hydrate formation .
Advanced: What structure-activity relationship (SAR) insights exist for modifying this compound's biological activity?
Methodological Answer:
- Aniline Substitution : Bromination at the 4-position (as in 4-(4-Bromo-2-methylanilino)- analog) enhances antibacterial activity (MIC reduced by 50%) but reduces solubility .
- Carboxyl Group Esterification : Methyl ester derivatives show improved cell permeability (logP +1.2) but lower enzyme inhibition due to reduced electrophilicity .
Advanced: How is this compound utilized as a precursor in heterocyclic synthesis?
Methodological Answer:
- Michael Addition : React with hydrazines to form pyridazinones (anti-inflammatory agents) or with thiourea to yield thiazole derivatives (antimicrobials). Reaction conditions (pH 9–10, ethanol reflux) control regioselectivity .
- Cyclization : Under acidic conditions, intramolecular cyclization produces coumarin analogs, characterized via X-ray diffraction (SHELX refinement) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
